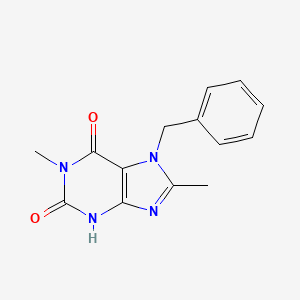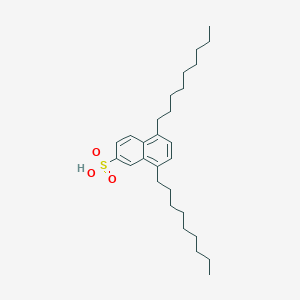![molecular formula C16H11Cl3F2O B14270886 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene CAS No. 138596-72-2](/img/structure/B14270886.png)
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two fluorine atoms and a trichloropropenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-difluorobenzene and 3-(3,3,3-trichloroprop-1-en-2-yl)phenol.
Formation of Intermediate: The first step involves the reaction of 1,4-difluorobenzene with a suitable reagent to introduce the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction.
Final Product Formation: The intermediate product is then reacted with 3-(3,3,3-trichloroprop-1-en-2-yl)phenol under specific conditions to form the final compound. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
3-(3,3,3-Trichloroprop-1-en-2-yl)phenol: A related compound with a similar trichloropropenyl group.
Uniqueness
1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene is unique due to the combination of fluorine and trichloropropenyl groups attached to the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
138596-72-2 |
|---|---|
Molekularformel |
C16H11Cl3F2O |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
1,4-difluoro-2-[[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C16H11Cl3F2O/c1-10(16(17,18)19)11-3-2-4-14(8-11)22-9-12-7-13(20)5-6-15(12)21/h2-8H,1,9H2 |
InChI-Schlüssel |
ZWKBKNHWIOHMJU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)OCC2=C(C=CC(=C2)F)F)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


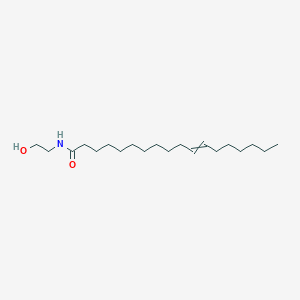

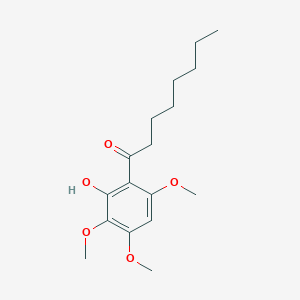





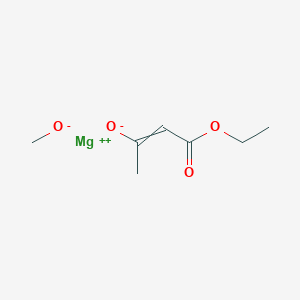
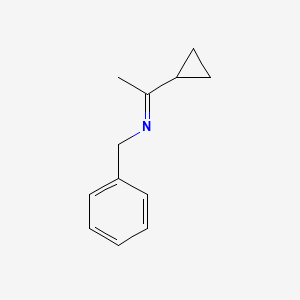
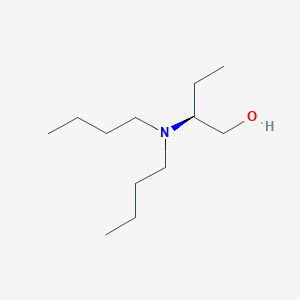
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
